molecular formula C5H12S B152278 2-Methyl-2-butanethiol CAS No. 1679-09-0

2-Methyl-2-butanethiol

Cat. No. B152278
CAS RN: 1679-09-0
M. Wt: 104.22 g/mol
InChI Key: IQIBYAHJXQVQGB-UHFFFAOYSA-N
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Description

2-Methyl-2-butanethiol, also known as tert-amyl mercaptan, is a thiol compound with a distinct structure and properties. It is a molecule of interest in various chemical studies due to its unique characteristics and potential applications.

Synthesis Analysis

The synthesis of related thiol compounds has been explored in the literature. For instance, 1,3-Di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane, a compound with structural similarities to 2-methyl-2-butanethiol, has been synthesized through two different routes and characterized using single crystal X-ray crystallography . This synthesis corrects previous misconceptions about the compound's structure, providing a clearer understanding of such molecules.

Molecular Structure Analysis

The molecular structure of thiols like 2-methyl-2-butanethiol is crucial for their chemical behavior. The thermodynamic and spectroscopic properties of 2-methyl-2-butanethiol have been studied, revealing the presence of rotational isomerism within the compound . This isomerism affects the molecule's physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of thiols, including 2-methyl-2-butanethiol, has been investigated through the reactions of 2-methyl-2-propanethiol on Mo(110) . The study found that upon adsorption, the sulfur-hydrogen bond breaks, leading to various reaction pathways, including hydrogenolysis and cleavage of the C-S bond. The selectivity for hydrocarbon formation was found to be 80%, with isobutane and isobutene being the primary products. These findings provide insight into the reactivity of 2-methyl-2-butanethiol and related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-2-butanethiol have been extensively studied. Thermodynamic properties in the ideal gas state from 0 to 1000 K have been calculated using calorimetric, spectroscopic, and molecular structure information . The compound exists in multiple rotational conformations, which have been characterized through experimental studies. These studies provided data on heat capacity, triple point temperature, heat of fusion, thermodynamic functions, heat of vaporization, equation of state parameters, vapor pressure, and standard heat of formation . This comprehensive data set allows for a better understanding of the compound's behavior under various conditions.

Scientific Research Applications

General Properties of 2-Methyl-2-butanethiol

2-Methyl-2-butanethiol, also known as tert-Amyl mercaptan or tert-Pentyl mercaptan, is a chemical compound with the formula C5H12S. It has a molecular weight of 104.214 . This compound is used in various applications due to its specific properties.

Application in Food Analysis

Summary of the Application

4-Methoxy-2-methyl-2-butanethiol, a derivative of 2-Methyl-2-butanethiol, is used as an analytical reference standard for the determination of the analyte in food products like roasted coffee, lipid model system (triolein), and virgin olive oil (VOO) .

Methods of Application or Experimental Procedures

The compound is used in chromatography-based techniques for the analysis of food products . The specific technical details or parameters would depend on the exact chromatographic technique used, which could include gas chromatography, liquid chromatography, or others.

Application as an Odorant

Summary of the Application

2-Methyl-2-butanethiol is used as an odorant due to its strong smell . This property makes it useful in industries where odor detection is important.

Methods of Application or Experimental Procedures

The compound is added to substances that need to be detectable by smell. For example, it is added to natural gas and liquefied propane to serve as an easily detectable warning in case of leaks .

Results or Outcomes

The addition of 2-Methyl-2-butanethiol to substances like natural gas makes them easily detectable by smell, enhancing safety measures in industries where these substances are used .

Application in Tea Aroma Analysis

Summary of the Application

4-Methoxy-2-methyl-2-butanethiol, a derivative of 2-Methyl-2-butanethiol, is found in very small amounts in Sencha (a type of Japanese green tea). It plays a significant role in contributing to the unique aroma of the tea .

Methods of Application or Experimental Procedures

The compound is identified in the tea through chromatography-based techniques .

Results or Outcomes

The presence of 4-Methoxy-2-methyl-2-butanethiol contributes to the unique aroma profile of Sencha, enhancing the sensory experience of consuming the tea .

Application as a Flavoring Agent

Summary of the Application

2-Methyl-2-butanethiol is used as a flavoring agent . This property makes it useful in the food industry where it can be used to enhance the taste of certain products.

Methods of Application or Experimental Procedures

The compound is added to food products in controlled amounts to enhance their flavor . The specific technical details or parameters would depend on the exact food product and the desired flavor profile.

Results or Outcomes

The addition of 2-Methyl-2-butanethiol to food products can enhance their flavor, improving the sensory experience of consuming these products .

Application in Biological Processes

Summary of the Application

2-Methyl-2-butanethiol can be oxidized to yield disulfides . This thiol–disulfide interconversion is a key part of numerous biological processes .

Methods of Application or Experimental Procedures

In biological systems, 2-Methyl-2-butanethiol can undergo oxidation to form disulfides . This process is often involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains .

Results or Outcomes

The thiol–disulfide interconversion involving 2-Methyl-2-butanethiol plays a crucial role in various biological processes, including the structure and function of proteins .

Safety And Hazards

2-Methyl-2-butanethiol is a poison by ingestion, inhalation, and skin contact . It is a mild eye irritant . When heated to decomposition, it emits toxic vapors of SOx . It is highly flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness .

properties

IUPAC Name

2-methylbutane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-4-5(2,3)6/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIBYAHJXQVQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061877
Record name 2-Butanethiol, 2-methyl-
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-butanethiol

CAS RN

1679-09-0
Record name 2-Methyl-2-butanethiol
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Record name tert-Amylthiol
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Record name tert-Amyl mercaptan
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Record name 2-Butanethiol, 2-methyl-
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Record name 2-Butanethiol, 2-methyl-
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Record name 2-methylbutane-2-thiol
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Record name TERT-AMYLTHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
277
Citations
DW Scott, DR Douslin, HL Finke… - The Journal of …, 1962 - ACS Publications
… The most direct evidence for rotational isomerism in 2-methyl-2-butanethiol comes … As only the lower frequency persists in the infrared spectrum of the crystals, 2-methyl-2butanethiol …
Number of citations: 18 pubs.acs.org
K Jung, O Fastowski, KH Engel - Flavour and Fragrance …, 2016 - Wiley Online Library
… 4-Methoxy-2-methyl-2-butanethiol is a powerful sulfur-… In this study the occurrence of 4-methoxy-2-methyl-2-butanethiol in … The concentration of 4-methoxy-2-methyl-2-butanethiol in …
Number of citations: 4 onlinelibrary.wiley.com
J Reiners, W Grosch - Food chemistry, 1999 - Elsevier
The sensitivity of a stable isotope dilution assay for 4-methoxy-2-methyl-2-butanethiol (MMB) causing the blackcurrant-like odour in olive oils was improved. After spiking the oil sample …
Number of citations: 22 www.sciencedirect.com
JC Morris, WJ Lanum, RV Helm… - Journal of Chemical …, 1960 - ACS Publications
… In 2-methyl-2butanethiol the apparent sulfur volume is 13.58, indicating the exaggerated effect of branching and of the sulfur position. Thus, it appears that the apparent volume of the …
Number of citations: 21 pubs.acs.org
C Coetzee, A Schulze, L Mokwena… - South African Journal …, 2018 - scielo.org.za
… 2 mM butylated hydroxyanisole (BHA, Sigma-Aldrich), 50 μL concentrated 4-methoxy-2-methyl-2-butanethiol (4MM2B, internal standard, Sigma-Aldrich), and 500 μL 250 mM ethyl …
Number of citations: 9 www.scielo.org.za
K Kumazawa, H Masuda - Journal of agricultural and food …, 1999 - ACS Publications
… A comparison with the data from the literature revealed that 4-methoxy-2-methyl-2-butanethiol (peak 3), 4-mercapto-4-methyl-2-pentanone (peak 8), methional (peak 10), 2-ethyl-3,5-…
Number of citations: 148 pubs.acs.org
Y Zhao, R Prins - Journal of Catalysis, 2004 - Elsevier
… A small amount of 2-methyl-2-butanethiol was observed that increased with increasing H 2 S pressure. Its selectivity was 1.5% at τ=0.9 (g min)/mol and 100 kPa H 2 S. Increasing the H …
Number of citations: 35 www.sciencedirect.com
S Kondo - Bulletin of the Chemical Society of Japan, 1965 - journal.csj.jp
… 2-Methyl - 2 - propanethiol and 2 - methyl - 2 butanethiol also have small entropies of fusion,1) 2.16 cal./deg. mol. and 0.86 … constant versus temperature curve of 2-methyl-2-butanethiol. …
Number of citations: 15 www.journal.csj.jp
HJ Coleman, NG Adams, BH Eccleston… - Analytical …, 1956 - ACS Publications
… butane, 1-propanethiol, 3-methyl-2-thiabutane, 2butanethiol, 2-methyl-l-propanethiol, 3-thiapentane, 2-thiapentane, 1-butanethiol, 3,3-dimethyl-2-thiabutane, and 2-methyl-2-butanethiol…
Number of citations: 19 pubs.acs.org
DW Scott, MZ El-Sabban - Journal of Molecular Spectroscopy, 1969 - Elsevier
… 2-butanethiol, 2-methyl2-butanethiol, … 2-Methyl-2-butanethiol. The molecular spectral data were cited by Scott et al. (19)) who reported infrared data for crystals II in which only one …
Number of citations: 65 www.sciencedirect.com

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